(2-Fluoro-4-methylphenyl)hydrazine

Description

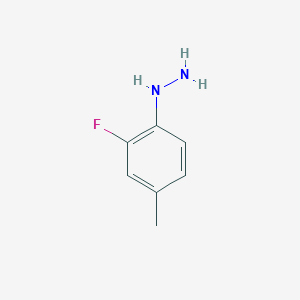

(2-Fluoro-4-methylphenyl)hydrazine is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₉FN₂ (free base) and C₇H₁₀ClFN₂ in its hydrochloride salt form (CAS: 5052-05-1, molecular weight: 176.621 g/mol) . The compound features a phenyl ring substituted with a fluoro group at the ortho position (C-2) and a methyl group at the para position (C-4). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor for heterocyclic compounds like triazoles and pyrazoles .

Properties

IUPAC Name |

(2-fluoro-4-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPFYIANUNFIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methylphenyl)hydrazine typically involves the reaction of (2-fluoro-4-methylphenyl)amine with hydrazine hydrate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-methylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazines depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-4-methylphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in its role as a building block in organic synthesis. Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylhydrazine Derivatives

Key Compounds for Comparison :

Structural and Electronic Effects :

- Fluorine Position : The ortho-fluoro group in (2-Fluoro-4-methylphenyl)hydrazine increases electron-withdrawing effects at the hydrazine-attached carbon, enhancing reactivity in nucleophilic substitutions compared to para-fluoro analogs (e.g., 4-Fluoro-2-methylphenyl derivative) .

- Methyl vs. Ethyl Groups : The para-methyl group provides moderate steric hindrance, balancing reactivity and stability. In contrast, the ethyl group in (4-Ethylphenyl)hydrazine HCl reduces solubility in polar solvents (e.g., water solubility: <0.1 g/L vs. ~1.2 g/L for methyl-substituted analogs) .

Physicochemical Properties

- Thermal Stability: The ortho-fluoro and para-methyl substituents synergistically improve thermal stability (decomposition >180°C) compared to non-fluorinated analogs (e.g., phenylhydrazine HCl decomposes at ~150°C) .

Research Findings and Case Studies

Case Study: Antifungal Activity

A 2024 study compared hydrazine derivatives in synthesizing triazole antifungals. This compound-derived triazoles showed MIC₉₀ = 2 µg/mL against Candida albicans, outperforming ethyl-substituted analogs (MIC₉₀ = 8 µg/mL) due to fluorine’s electronegativity enhancing target binding .

Solubility and Formulation Challenges

While this compound HCl has high ethanol solubility, its hydrochloride salt exhibits hygroscopicity (water absorption: 5% w/w at 60% RH), requiring desiccated storage. In contrast, non-hygroscopic analogs like (4-Ethylphenyl)hydrazine HCl are preferred in solid-dose formulations .

Biological Activity

(2-Fluoro-4-methylphenyl)hydrazine is a hydrazine derivative characterized by the presence of a fluoro and a methyl group on a phenyl ring. Its chemical structure includes a hydrazine functional group (-NH-NH2) attached to a substituted aromatic ring, which influences its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C7H9FN2, and its structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound may exhibit antioxidant properties , potentially scavenging free radicals and preventing oxidative stress in biological systems. This activity is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

The compound may also hold promise in anticancer research . Hydrazines have been reported to possess anticancer properties, acting through various mechanisms such as apoptosis induction and cell cycle arrest. Studies focusing on similar compounds indicate that modifications in the hydrazine structure can enhance their cytotoxic effects against cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other hydrazine derivatives known for specific biological activities. The following table summarizes the biological activities of selected related compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Potential | Promising |

| 4-Methylphenylhydrazine | Moderate | Yes | Moderate |

| 3-Fluorophenylhydrazine | Yes | Yes | High |

Case Studies and Research Findings

- Antioxidant Studies : Preliminary studies have shown that hydrazine derivatives can effectively reduce oxidative stress markers in vitro. For instance, a study demonstrated that similar compounds could significantly lower malondialdehyde levels, indicating reduced lipid peroxidation.

- Antimicrobial Efficacy : In vivo studies on related compounds have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be evaluated for similar activities .

- Anticancer Mechanisms : A study focused on hydrazone derivatives indicated that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines. The results showed that certain substitutions improved selectivity towards cancerous cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.